(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one

Description

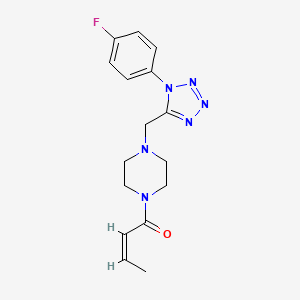

(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a heterocyclic compound featuring a piperazine core linked to a fluorophenyl-substituted tetrazole moiety via a but-2-en-1-one bridge. The Z-configuration of the α,β-unsaturated ketone confers stereoelectronic properties that influence reactivity and binding interactions. The tetrazole ring (1H-tetrazol-5-yl) is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability compared to carboxylate-containing analogs . The 4-fluorophenyl group contributes to lipophilicity and may enhance target affinity through π-π stacking or hydrophobic interactions.

Properties

IUPAC Name |

(Z)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN6O/c1-2-3-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(17)5-7-14/h2-7H,8-12H2,1H3/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNDLMLRAAZFFM-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one, with the molecular formula C16H19FN6O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Synthesis

The compound features a unique structure combining a piperazine moiety with a tetrazole ring and a butenone group. The synthesis typically involves several steps:

- Formation of the Tetrazole Ring : This can be achieved by reacting 4-fluorophenylhydrazine with sodium azide.

- Piperazine Functionalization : The piperazine component is introduced to create the desired substitution pattern.

- Final Coupling : The final product is obtained through coupling reactions under basic conditions.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Recent studies have shown that compounds containing piperazine and tetrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria. A study highlighted that certain piperazine derivatives inhibited the formation of the 70S initiation complex in bacterial protein biosynthesis, showcasing their potential as antibiotic agents .

Antifungal Activity

The compound has also been tested for antifungal properties, particularly against strains resistant to conventional treatments. Compounds with similar structures have shown promising results against Candida species, indicating that the presence of the tetrazole ring may enhance antifungal efficacy .

Anticancer Potential

Research into the anticancer activity of related compounds suggests that they may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like fluorine in the phenyl ring can enhance these properties by improving the compound's interaction with cellular targets .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells or cancer cells. The structural features such as the tetrazole ring may facilitate binding to active sites, leading to inhibition of essential biological processes.

Scientific Research Applications

(Z)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a chemical compound with the molecular formula C16H19FN6O. BenchChem identifies it as a useful research compound with a molecular weight of 330.367 and a purity of usually 95%.

Chemical Structure and Synthesis

This compound combines a piperazine moiety with a tetrazole ring and a butenone group. The synthesis typically involves several steps:

- Formation of the Tetrazole Ring : Achieved by reacting 4-fluorophenylhydrazine with sodium azide.

- Piperazine Functionalization : Introduction of the piperazine component to create the desired substitution pattern.

- Final Coupling : The final product is obtained through coupling reactions under basic conditions.

This compound is of interest in medicinal chemistry because of its potential biological activities. Studies have assessed its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Compounds containing piperazine and tetrazole moieties have exhibited significant antimicrobial activity. Derivatives similar to this compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria. Certain piperazine derivatives inhibited the formation of the 70S initiation complex in bacterial protein biosynthesis, showcasing their potential as antibiotic agents.

Antifungal Activity

The compound has been tested for antifungal properties, particularly against strains resistant to conventional treatments. Compounds with similar structures have shown promising results against Candida species, indicating that the presence of the tetrazole ring may enhance antifungal efficacy.

Anticancer Potential

Research into the anticancer activity of related compounds suggests they may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like fluorine in the phenyl ring can enhance these properties by improving the compound's interaction with cellular targets. The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial or cancer cells. Structural features such as the tetrazole ring may facilitate binding to active sites, leading to inhibition of essential biological processes.

Physicochemical Properties

- IUPAC Name: (Z)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one

- InChI: InChI=1S/C16H19FN6O/c1-2-3-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(17)5-7-14/h2-7H,8-12H2,1H3/b3-2-

- InChI Key: ZJNDLMLRAAZFFM-IHWYPQMZSA-N

- Canonical SMILES: CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F

- Isomeric SMILES: C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F

- Molecular Formula: C16H19FN6O

- Molecular Weight: 330.36 g/mol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

- Structural Differences :

- Core : Pyrazol-3-one vs. but-2-en-1-one.

- Heterocycle : 1,2,4-Triazole vs. tetrazole.

- Substituent : Methyl group at position 5 of the pyrazolone.

- Implications: The triazole ring (vs. tetrazole) reduces acidity (pKa ~6–8 for triazole vs. The pyrazolone core may confer greater planarity, enhancing π-stacking but reducing conformational flexibility compared to the butenone bridge.

Compound B: 1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one

- Structural Differences: Halogen: Chlorophenyl vs. fluorophenyl. Linker: Phenoxypropan-1-one vs. but-2-en-1-one.

- Implications: The chlorine atom (higher atomic radius, lower electronegativity vs. fluorine) increases lipophilicity (ClogP +0.5) and may alter steric interactions with targets.

Compound C: 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Structural Differences: Core: 1,3-Dioxolane and triazol-3-one vs. tetrazole and butenone. Substituents: Dichlorophenyl and butyl groups.

- Implications :

- The 1,3-dioxolane ring introduces stereochemical complexity (2RS,4SR) and oxygen-based hydrogen-bond acceptors.

- Dichlorophenyl groups enhance lipophilicity and may improve membrane permeability but increase metabolic liability via cytochrome P450 oxidation.

Research Implications

- Target Compound : The Z-configuration and tetrazole moiety position it as a candidate for further study in diseases requiring rigid, bioavailable scaffolds (e.g., CNS targets).

- Compound A : The pyrazolone core and triazole may favor targets requiring planar aromatic interactions (e.g., kinase ATP-binding pockets).

- Compound B : Higher lipophilicity suggests utility in peripheral targets with hydrophobic binding pockets.

- Compound C : Dichlorophenyl and dioxolane groups may enhance antibacterial or antifungal activity but require optimization for metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.